
4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one, also known as HMHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Polymer Synthesis
One of the applications of compounds like 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one is in the field of polymer synthesis. Thiem et al. (1989) studied the ring-opening polymerization of various oxolanes, including the dialkyloxy derivatives, to create novel functionalized poly[oxy(2,3-dialkyloxy-tetramethylene)]s. This research opens up possibilities for developing new polymers derived from carbohydrate materials (Thiem, Strietholt, & Häring, 1989).
Crystal Structure Analysis
Gümüş et al. (2022) analyzed the crystal structure of a compound with a similar structure to this compound. They investigated 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, highlighting the importance of such compounds in crystallography and structure analysis (Gümüş et al., 2022).
Lipid Peroxidation Studies
The compound 4-Hydroxy-2-nonenal (HNE), which can be related to the oxolane structure, has been extensively studied for its role in lipid peroxidation. Spickett (2013) highlights HNE's importance in understanding oxidative stress and its impact on cell signaling in disease contexts. This research can have implications for compounds like this compound in the study of cell biology and pathology (Spickett, 2013).
Synthesis of Pharmaceutical Compounds
Compounds like this compound are crucial in synthesizing pharmaceutical compounds. Ella-Menye et al. (2005) reported a new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which are valuable intermediates in pharmaceutical synthesis (Ella-Menye, Sharma, & Wang, 2005).
Development of Solvents and Polymers
Sonnati et al. (2013) discussed the synthesis and applications of glycerol carbonate, a molecule similar in structure to this compound. This compound is gaining interest for its potential in various domains, from solvents to polymers, indicating a broad spectrum of applications (Sonnati et al., 2013).
Biological and Complexing Activity
Milata et al. (2019) explored the synthesis and potential biological activity of compounds like 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline, indicating an interest in these compounds for their biological and complexing properties (Milata, Bella, & Kurinec, 2019).
Antibacterial Applications
Behrami and Dobroshi (2019) investigated the antibacterial effects of compounds like 4-hydroxy-chromen-2-one, suggesting the potential of similar compounds for antibacterial applications (Behrami & Dobroshi, 2019).
Propriétés
Numéro CAS |
109075-61-8 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-3-8(2)4-5-10(14)11-9(6-13)7-16-12(11)15/h8-11,13-14H,3-7H2,1-2H3 |
Clé InChI |
LOMGRMLVVBQVNJ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(C1C(COC1=O)CO)O |
SMILES canonique |
CCC(C)CCC(C1C(COC1=O)CO)O |
Synonymes |
2-(1'-hydroxy-4'-methylhexyl)-3-(hydroxymethyl)butanolide virginiamycin butanolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
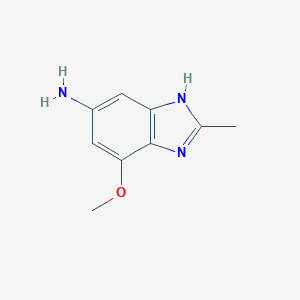
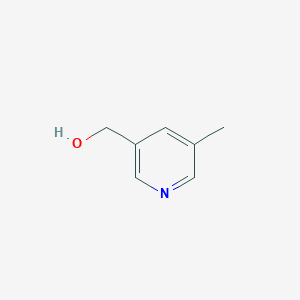
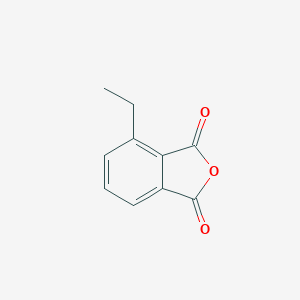
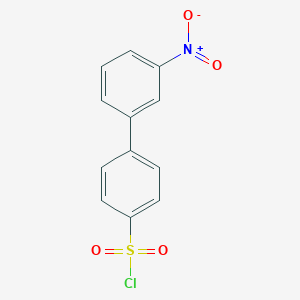
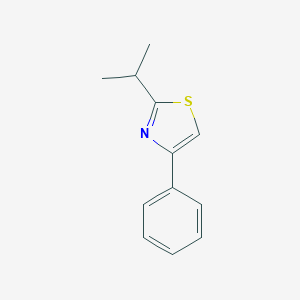
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)

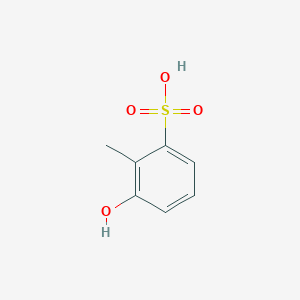
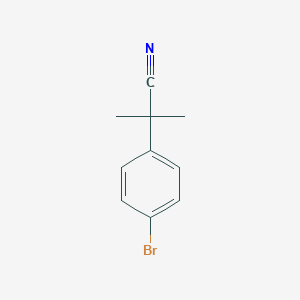
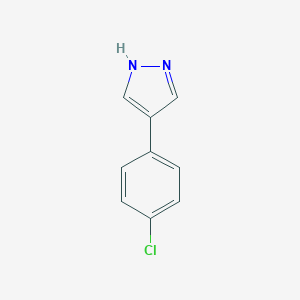
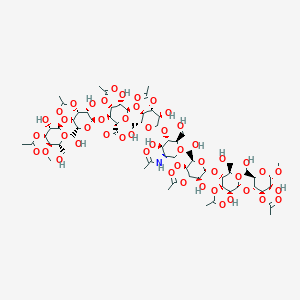
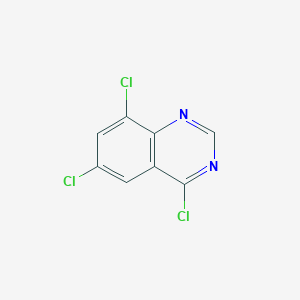
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)